molecular formula C18H27NO2 B4610099 N-cyclohexyl-4-(2,5-dimethylphenoxy)butanamide

N-cyclohexyl-4-(2,5-dimethylphenoxy)butanamide

Cat. No.: B4610099
M. Wt: 289.4 g/mol
InChI Key: YPRJFUXYJCGQBC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2,5-dimethylphenoxy)butanamide is a useful research compound. Its molecular formula is C18H27NO2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.204179104 g/mol and the complexity rating of the compound is 312. The solubility of this chemical has been described as 3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Organic Compounds : Research has demonstrated the synthesis of novel organic compounds involving cyclohexane and dimethyl components, showcasing the versatility of these structures in creating complex molecules. For instance, the synthesis of bridged amidinate-diamido and annular diaminocyclohexane compounds involves cyclohexane derivatives, indicating a potential pathway for synthesizing compounds similar to N-cyclohexyl-4-(2,5-dimethylphenoxy)butanamide (Liu Diansheng, 2004).

  • Characterization and Applications of Organotin Compounds : Organotin compounds, which can be structurally related to the cyclohexane and butanamide components of this compound, have been studied extensively for their unique structural classes and potential applications in catalysis and materials science (R. R. Holmes et al., 1987).

  • Antiproliferative Effects and DNA Binding Properties : The study of dinuclear gold(III) compounds with bipyridyl ligands, including derivatives with dimethylphenoxy components, has been conducted to assess their antiproliferative properties and interactions with DNA, indicating potential research applications in the field of medicinal chemistry and oncology (A. Casini et al., 2006).

  • Dissolution of Cellulose and Ionic Liquids Synthesis : The synthesis and properties of ammonium ionic liquids with cyclohexyl substituents have been explored for their ability to dissolve cellulose, showcasing the potential of cyclohexyl-based compounds in the development of new solvents and materials processing technologies (J. Pernak et al., 2012).

  • Radiolabeling for Tumor Imaging : A novel cyclohexane dioxime derivative has been synthesized and radiolabeled for potential use as a tumor imaging agent, highlighting the application of cyclohexyl derivatives in diagnostic medicine and radiopharmacy (M. A. Motaleb et al., 2018).

Properties

IUPAC Name

N-cyclohexyl-4-(2,5-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14-10-11-15(2)17(13-14)21-12-6-9-18(20)19-16-7-4-3-5-8-16/h10-11,13,16H,3-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJFUXYJCGQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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